2-Methyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazolo[1,5-a]pyridine
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Overview
Description
2-Methyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazolo[1,5-a]pyridine is an organoboron compound that has gained attention in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrazolo[1,5-a]pyridine core and a tetramethyl-1,3,2-dioxaborolan-2-yl group. The presence of the boron atom in its structure makes it highly reactive and useful in various chemical transformations.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazolo[1,5-a]pyridine typically involves the following steps:
Formation of the Pyrazolo[1,5-a]pyridine Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Boron Group: The tetramethyl-1,3,2-dioxaborolan-2-yl group is introduced via a borylation reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale borylation reactions using continuous flow reactors to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazolo[1,5-a]pyridine undergoes various types of chemical reactions, including:
Oxidation: The boron group can be oxidized to form boronic acids.
Reduction: The compound can be reduced under specific conditions to yield different derivatives.
Substitution: The boron group can participate in substitution reactions, such as the Suzuki-Miyaura coupling reaction.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Palladium catalysts and aryl halides for Suzuki-Miyaura coupling.
Major Products
Oxidation: Boronic acids.
Reduction: Various reduced derivatives.
Substitution: Biaryl compounds through Suzuki-Miyaura coupling.
Scientific Research Applications
2-Methyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazolo[1,5-a]pyridine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Methyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazolo[1,5-a]pyridine involves its ability to form stable complexes with various molecules. The boron atom in its structure can interact with nucleophiles, leading to the formation of boronate esters. These interactions are crucial for its reactivity in various chemical transformations .
Comparison with Similar Compounds
Similar Compounds
- 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
- 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- 1-Boc-pyrazole-4-boronic acid pinacol ester
Uniqueness
2-Methyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazolo[1,5-a]pyridine is unique due to its pyrazolo[1,5-a]pyridine core, which imparts specific electronic and steric properties. This makes it highly reactive and suitable for a wide range of applications in organic synthesis, unlike some of its similar compounds that may lack such versatility .
Properties
Molecular Formula |
C14H19BN2O2 |
---|---|
Molecular Weight |
258.13 g/mol |
IUPAC Name |
2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazolo[1,5-a]pyridine |
InChI |
InChI=1S/C14H19BN2O2/c1-10-8-12-9-11(6-7-17(12)16-10)15-18-13(2,3)14(4,5)19-15/h6-9H,1-5H3 |
InChI Key |
KXWDUZABDBIIOF-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=CC(=NN3C=C2)C |
Origin of Product |
United States |
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